
5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone, also known as DMHF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMHF is a furanone derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone is not fully understood, but it has been proposed that 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone acts as an inhibitor of the NF-κB pathway, which is involved in the regulation of inflammation and immune response. 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been shown to inhibit the growth of cancer cells, such as breast cancer cells, and to induce apoptosis, or programmed cell death, in cancer cells. 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has also been shown to have anti-microbial activity against various bacteria and fungi, such as Staphylococcus aureus and Candida albicans. In addition, 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential applications in drug discovery, material science, and catalysis. However, 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone also has some limitations, such as its limited solubility in water and some organic solvents, and its potential instability under certain conditions.
Orientations Futures
There are several future directions for the research on 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone, including the development of more efficient and scalable synthesis methods, the exploration of its potential applications in drug discovery, material science, and catalysis, and the elucidation of its mechanism of action and physiological effects. In addition, the development of 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone derivatives with improved properties and the investigation of their potential applications are also promising future directions.
Méthodes De Synthèse
5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone can be synthesized using different methods, including the acid-catalyzed reaction of 2,5-dimethoxybenzaldehyde and 4-fluorobenzyl bromide, the one-pot synthesis using 2,5-dimethoxybenzaldehyde, 4-fluorobenzyl bromide, and copper powder, and the microwave-assisted synthesis using 2,5-dimethoxybenzaldehyde, 4-fluorobenzyl bromide, and potassium carbonate. The yield and purity of 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone depend on the synthesis method used.
Applications De Recherche Scientifique
5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been studied for its potential applications in various fields, including drug discovery, material science, and catalysis. 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a potential candidate for drug discovery. 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has also been used as a building block for the synthesis of new materials, such as polymers and dendrimers. In addition, 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been used as a catalyst in various chemical reactions, such as the Knoevenagel condensation.
Propriétés
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO4/c1-22-15-7-8-17(23-2)16(11-15)18-10-13(19(21)24-18)9-12-3-5-14(20)6-4-12/h3-11H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCCNNQGLLKEQZ-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC=C(C=C3)F)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CC=C(C=C3)F)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

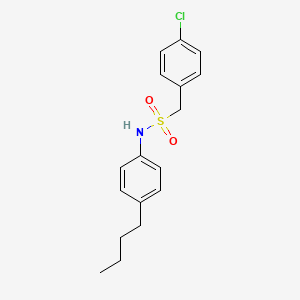
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5070506.png)
![5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5070515.png)
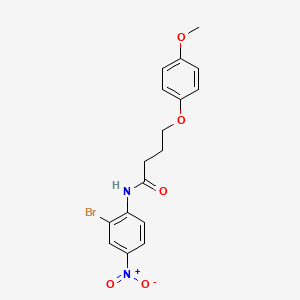
![4-(2-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5070530.png)
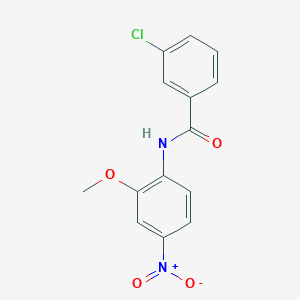
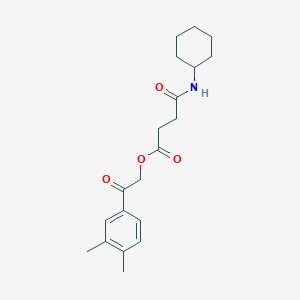

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5070555.png)

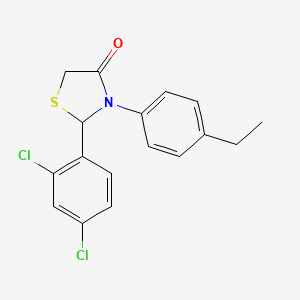
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5070569.png)
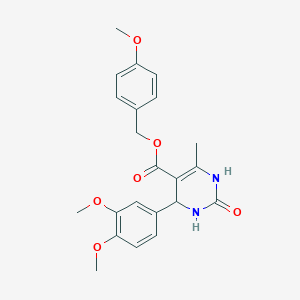
![methyl 9-ethyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate hydrochloride](/img/structure/B5070613.png)